molecular formula C17H18N2O2 B7170282 N-(2,3-dihydro-1H-inden-5-yl)-2-(3-methyl-2-oxopyridin-1-yl)acetamide

N-(2,3-dihydro-1H-inden-5-yl)-2-(3-methyl-2-oxopyridin-1-yl)acetamide

Cat. No.: B7170282
M. Wt: 282.34 g/mol
InChI Key: UHQZNJPVWMDFDG-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-2-(3-methyl-2-oxopyridin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-(3-methyl-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-4-3-9-19(17(12)21)11-16(20)18-15-8-7-13-5-2-6-14(13)10-15/h3-4,7-10H,2,5-6,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQZNJPVWMDFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN(C1=O)CC(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-(3-methyl-2-oxopyridin-1-yl)acetamide typically involves the following steps:

    Formation of the Indene Derivative: The indene derivative can be synthesized through a Friedel-Crafts alkylation reaction.

    Acylation: The indene derivative is then acylated using an appropriate acylating agent to introduce the acetamide group.

    Pyridine Derivative Formation: The pyridine derivative is synthesized separately through a series of reactions, including nitration, reduction, and cyclization.

    Coupling Reaction: Finally, the indene and pyridine derivatives are coupled under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indene moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the pyridine ring, potentially converting it to a piperidine derivative.

    Substitution: The compound can undergo substitution reactions, especially at the acetamide group, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-2-(3-methyl-2-oxopyridin-1-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1H-inden-5-yl)-2-(2-oxopyridin-1-yl)acetamide: Similar structure but with a different substitution pattern on the pyridine ring.

    N-(2,3-dihydro-1H-inden-5-yl)-2-(3-methyl-2-oxopyridin-1-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N-(2,3-dihydro-1H-inden-5-yl)-2-(3-methyl-2-oxopyridin-1-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.

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